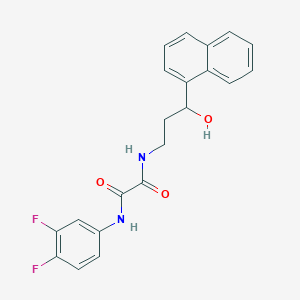

N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide

Description

Properties

IUPAC Name |

N'-(3,4-difluorophenyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F2N2O3/c22-17-9-8-14(12-18(17)23)25-21(28)20(27)24-11-10-19(26)16-7-3-5-13-4-1-2-6-15(13)16/h1-9,12,19,26H,10-11H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBVXWCPHQSXIBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NC3=CC(=C(C=C3)F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide typically involves the following steps:

Formation of the oxalamide core: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 3,4-difluoroaniline, under controlled conditions.

Introduction of the hydroxy-naphthyl group: The resulting intermediate is then reacted with a hydroxy-naphthyl derivative, such as 3-hydroxy-3-(naphthalen-1-yl)propylamine, to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The oxalamide moiety can be reduced to form corresponding amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of new fluorinated derivatives or other substituted products.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical studies.

Medicine: Possible applications in drug development due to its unique structure and potential biological activity.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms and a hydroxy-naphthyl group may enhance its binding affinity and specificity.

Comparison with Similar Compounds

N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide (Compound 117)

- Structure : Features a 4-chlorophenyl group at N1 and a 4-hydroxyphenylpropyl chain at N2.

- Synthesis : Produced via flash chromatography with a 51% yield, indicating moderate synthetic efficiency .

- Key Differences: The chlorine substituent (vs. fluorine in the target compound) may enhance metabolic stability but reduce electronegativity.

N1-(2,4-Dimethoxyphenyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (Compound 1768)

- Structure : Contains methoxy groups on the aryl ring and a pyridine-ethyl side chain.

- Key Differences: Methoxy groups increase solubility compared to fluorine but may reduce membrane permeability.

Side Chain Modifications

N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 10)

- Structure : Incorporates a piperazine-linked dichlorophenyl group and a pyrazole ring.

- Synthetic Pathway : Purified via silica gel flash chromatography, yielding a free base product .

- Key Differences: The piperazine-dichlorophenyl moiety may enhance binding to neurotransmitter receptors (e.g., serotonin/dopamine receptors), unlike the target compound’s difluorophenyl group.

Functional Group Impact on Metabolism

N1-(3,4-Difluorophenyl) Group

- Fluorination at the 3,4 positions increases electronegativity and resistance to oxidative metabolism compared to chlorinated or methoxylated analogs .

- Inference : The target compound may exhibit prolonged half-life in vivo compared to Compound 117 (4-chlorophenyl) or Compound 1768 (2,4-dimethoxyphenyl).

3-Hydroxy-3-(naphthalen-1-yl)propyl Group

- The hydroxyl group introduces a polar site, balancing lipophilicity and enabling hydrogen-bond interactions absent in non-hydroxylated analogs (e.g., Compound 10) .

Comparative Data Table

Research Implications and Gaps

- Structural-Activity Relationships (SAR) : The target compound’s fluorinated aryl group and naphthalene side chain suggest unique pharmacokinetic profiles, but empirical data (e.g., IC50, logP) are lacking.

- Safety Considerations : While analogs like Compound 1768 show low toxicity, the naphthalene group in the target compound may pose idiosyncratic risks (e.g., phototoxicity) requiring further study .

- Synthetic Optimization : Higher-yield protocols (e.g., flash chromatography in Compound 117 ) could be adapted to improve the target compound’s production efficiency.

Biological Activity

N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide is a synthetic organic compound with a unique structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and comparison with similar compounds.

Chemical Structure and Properties

The compound consists of a difluorophenyl moiety and a hydroxy-naphthyl group linked through an oxalamide functional group. The presence of fluorine atoms is known to enhance metabolic stability and binding affinity, which may contribute to its biological activity.

| Property | Details |

|---|---|

| IUPAC Name | N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-naphthalen-1-ylpropyl)oxalamide |

| Molecular Formula | C21H18F2N2O3 |

| Molecular Weight | 384.38 g/mol |

| Chemical Structure | Chemical Structure |

The biological activity of this compound is hypothesized to involve modulation of specific molecular targets such as enzymes and receptors. The oxalamide structure may facilitate interactions with biological targets, potentially leading to various pharmacological effects:

- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions like cancer and inflammation.

- Receptor Modulation : The compound might interact with receptors associated with cellular signaling pathways, influencing processes such as apoptosis or cell proliferation.

Biological Activity Studies

Recent studies have explored the biological activities of this compound in vitro and in vivo. Here are some key findings:

Anticancer Activity

In vitro tests have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- IC50 Values : The IC50 values ranged from 5 to 15 µM, indicating potent activity against these cells.

Anti-inflammatory Properties

The compound has also demonstrated anti-inflammatory effects in animal models. Studies indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 when administered to mice subjected to inflammatory stimuli.

Comparative Analysis with Similar Compounds

To understand its unique properties, it is essential to compare this compound with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| N1-(3,4-dichlorophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide | Chlorine instead of fluorine | Potentially different pharmacological profiles |

| N1-(3,4-difluorophenyl)-N2-(3-hydroxy-3-(phenyl)propyl)oxalamide | Phenyl group instead of naphthalene | Variations in binding affinity and stability |

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

-

Study on Cancer Cell Lines : A study published in a peer-reviewed journal demonstrated that the compound significantly inhibited the growth of MCF-7 cells by inducing apoptosis.

"The compound led to a 70% reduction in cell viability at 10 µM concentration after 48 hours" .

- Inflammation Model : In a murine model of arthritis, administration of the compound resulted in decreased joint swelling and pain scores compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.